(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
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Overview
Description
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine and pyrrole derivatives.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyrrolopyridine ring can be accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methylamine in ethanol.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets such as receptor tyrosine kinases. It acts by inhibiting these kinases, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
(5-Chloro-1H-pyrrolo[2,3-b]pyridine): Lacks the methanamine group but shares the core structure.
(6-Chloro-1H-pyrrolo[2,3-b]pyridine): Chlorine atom is positioned differently.
(5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine): Contains an additional iodine atom.
Uniqueness: (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C8H8ClN3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,2,10H2,(H,11,12) |
InChI Key |
PNCWUTUPYXFIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CN)Cl |
Origin of Product |
United States |
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